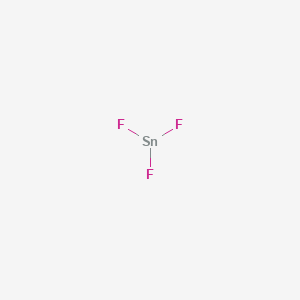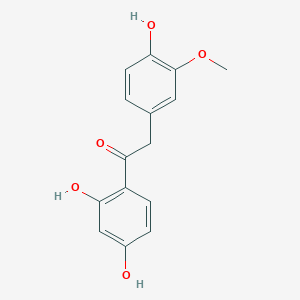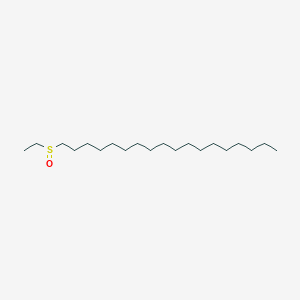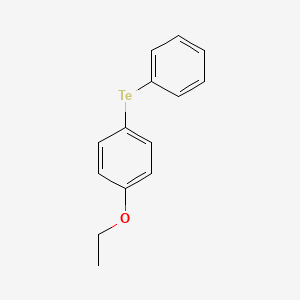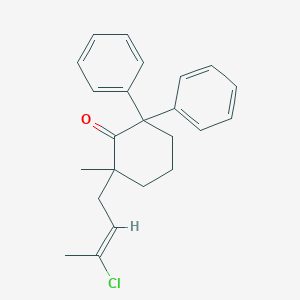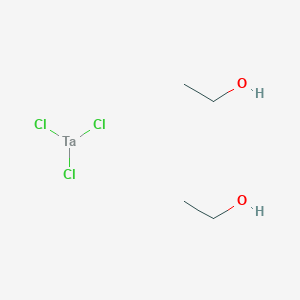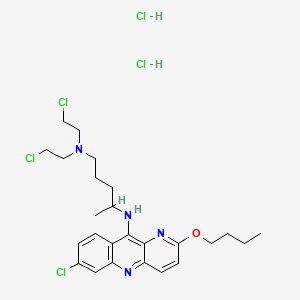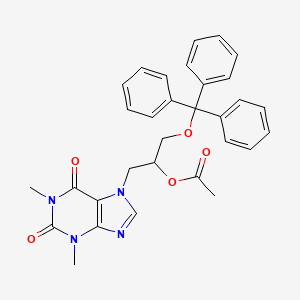
2-Bromo-1,3,2-dithiaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1,3,2-dithiaborolane is an organoboron compound that features a boron atom bonded to two sulfur atoms and one bromine atom
准备方法
Synthetic Routes and Reaction Conditions
2-Bromo-1,3,2-dithiaborolane can be synthesized through the reaction of boron trichloride with thiols in the presence of a brominating agent. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the boron-sulfur bonds. The general reaction scheme is as follows:
BCl3+2RSH+Br2→this compound+HCl+HBr
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-Bromo-1,3,2-dithiaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-sulfur oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1,3,2-dithiaborolane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Boron-sulfur oxides.
Reduction: 1,3,2-dithiaborolane.
Substitution: Various substituted dithiaborolanes depending on the nucleophile used.
科学研究应用
2-Bromo-1,3,2-dithiaborolane has several scientific research applications:
Biology: Potential use in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of 2-Bromo-1,3,2-dithiaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The sulfur atoms enhance the reactivity of the boron center, making it a versatile reagent in organic synthesis.
相似化合物的比较
Similar Compounds
1,3,2-Dithiaborolane: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-1,3,2-dithiaborolane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1,3,2-Dioxaborolane: Contains oxygen atoms instead of sulfur, resulting in different chemical properties and applications.
Uniqueness
2-Bromo-1,3,2-dithiaborolane is unique due to the presence of both boron and sulfur atoms, which confer distinct reactivity and potential applications. The bromine atom further enhances its versatility in chemical reactions, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
37003-51-3 |
|---|---|
分子式 |
C2H4BBrS2 |
分子量 |
182.9 g/mol |
IUPAC 名称 |
2-bromo-1,3,2-dithiaborolane |
InChI |
InChI=1S/C2H4BBrS2/c4-3-5-1-2-6-3/h1-2H2 |
InChI 键 |
LGRLLBFOQIKGQO-UHFFFAOYSA-N |
规范 SMILES |
B1(SCCS1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


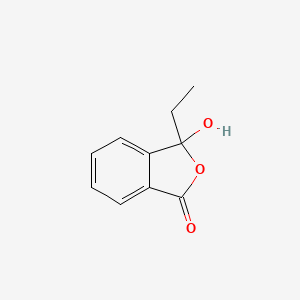
![1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine](/img/structure/B14662539.png)


